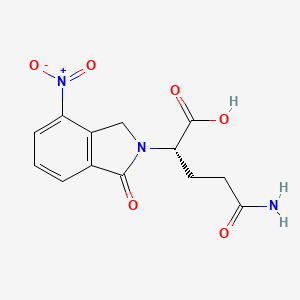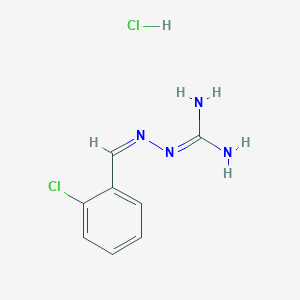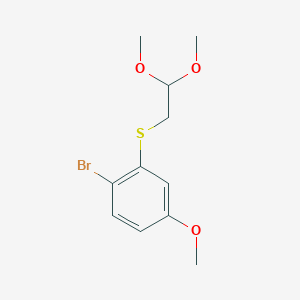
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethoxyethylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene, which is then brominated to introduce the bromine atom at the 1-position.
Introduction of the Dimethoxyethylsulfanyl Group: The brominated intermediate is then reacted with 2,2-dimethoxyethylthiol in the presence of a base to introduce the dimethoxyethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfanyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-alkyl-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds or reduced sulfanyl groups.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as sulfanyl and methoxy groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(2,2-dimethoxyethylsulfanyl)benzene
- 1-Bromo-2,5-dimethoxy-4-methylbenzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
Uniqueness
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15BrO3S |
|---|---|
Peso molecular |
307.21 g/mol |
Nombre IUPAC |
1-bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO3S/c1-13-8-4-5-9(12)10(6-8)16-7-11(14-2)15-3/h4-6,11H,7H2,1-3H3 |
Clave InChI |
BTNLPXLYBWIAQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)SCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


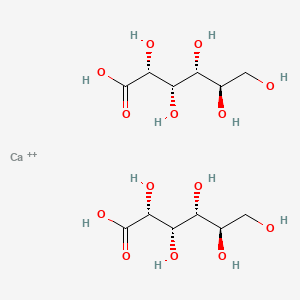

![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)

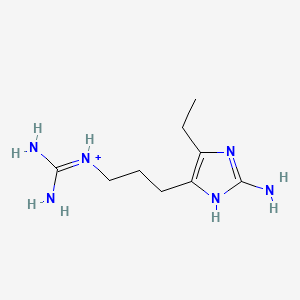
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
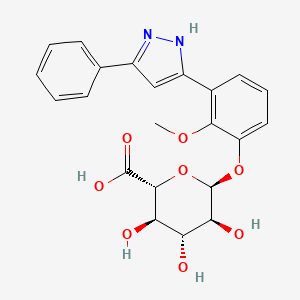
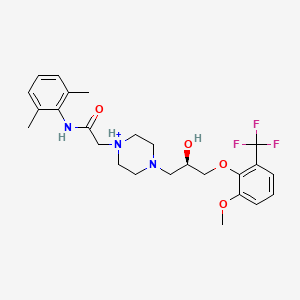
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
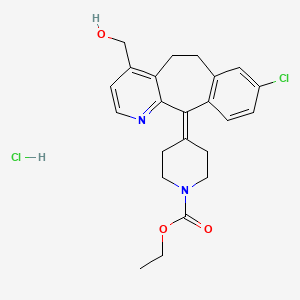
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
